6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester
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Overview
Description
6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester typically involves the reaction of 6-(Methoxycarbonyl)indazole with pinacol boronic acid under specific conditions. The process often includes the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are increasingly being employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol are often used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-boronic Acid Pinacol Ester: Another boronic ester derivative with similar reactivity and applications.
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Alkyl Boronic Esters: Used in various organic synthesis reactions, including protodeboronation and oxidation.
Uniqueness
6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester is unique due to its specific structure, which combines the indazole ring with a methoxycarbonyl group and a boronic ester. This combination provides distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-9(13(19)20-5)7-12-10(11)8-17-18-12/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDICJXIAXUBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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